

# An In-depth Technical Guide to Hydroxyanigorufone: Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: *Hydroxyanigorufone*

Cat. No.: *B158269*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Hydroxyanigorufone**. The information is compiled from various scientific databases and literature, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

## Physicochemical Properties

**Hydroxyanigorufone** is a naturally occurring phenylphenalenone, a class of compounds known for their diverse biological activities. It presents as a solid, reddish powder.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>12</sub> O <sub>3</sub>	[2]
Molecular Weight	288.3 g/mol	[2]
Melting Point	238 - 242 °C	[2]
Appearance	Solid, Red powder	[1]
Water Solubility	2.48 mg/L (estimated)	
XLogP3	4.3	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Topological Polar Surface Area	57.5 Å <sup>2</sup>	[2]

## Chemical Structure and Spectral Data

The chemical structure of **Hydroxyanigorufone** is 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one. While detailed experimental spectral data is not readily available in public databases, predicted data and references to existing spectra provide valuable information for its characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR: The presence of <sup>13</sup>C NMR spectral data for **Hydroxyanigorufone** has been confirmed in several databases.[3][4][5][6] These spectra are crucial for confirming the carbon skeleton of the molecule.

<sup>1</sup>H NMR: Detailed experimental <sup>1</sup>H NMR data with specific chemical shift assignments for **Hydroxyanigorufone** is not widely published. However, analysis of related flavonoid and phenylphenalenone structures can provide expected ranges for proton signals. Aromatic protons would be expected in the downfield region (δ 6.0-9.0 ppm), while hydroxyl protons would likely appear as broad singlets.

## Infrared (IR) Spectroscopy

A specific experimental FT-IR spectrum for **Hydroxyanigorufone** is not available. However, based on its functional groups (hydroxyl, ketone, aromatic rings), characteristic absorption bands can be predicted.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
O-H stretch (hydroxyl)	3200-3600 (broad)
C=O stretch (ketone)	1650-1700
C=C stretch (aromatic)	1450-1600
C-O stretch	1000-1300

## Mass Spectrometry (MS)

Predicted GC-MS and MS/MS data for **Hydroxyanigorufone** are available.<sup>[7]</sup> The fragmentation pattern in mass spectrometry would be key to confirming its molecular weight and elucidating its structure. Common fragmentation patterns for flavonoids and related polyphenols involve cleavages of the heterocyclic ring and losses of small neutral molecules like CO and H<sub>2</sub>O.<sup>[8]</sup>

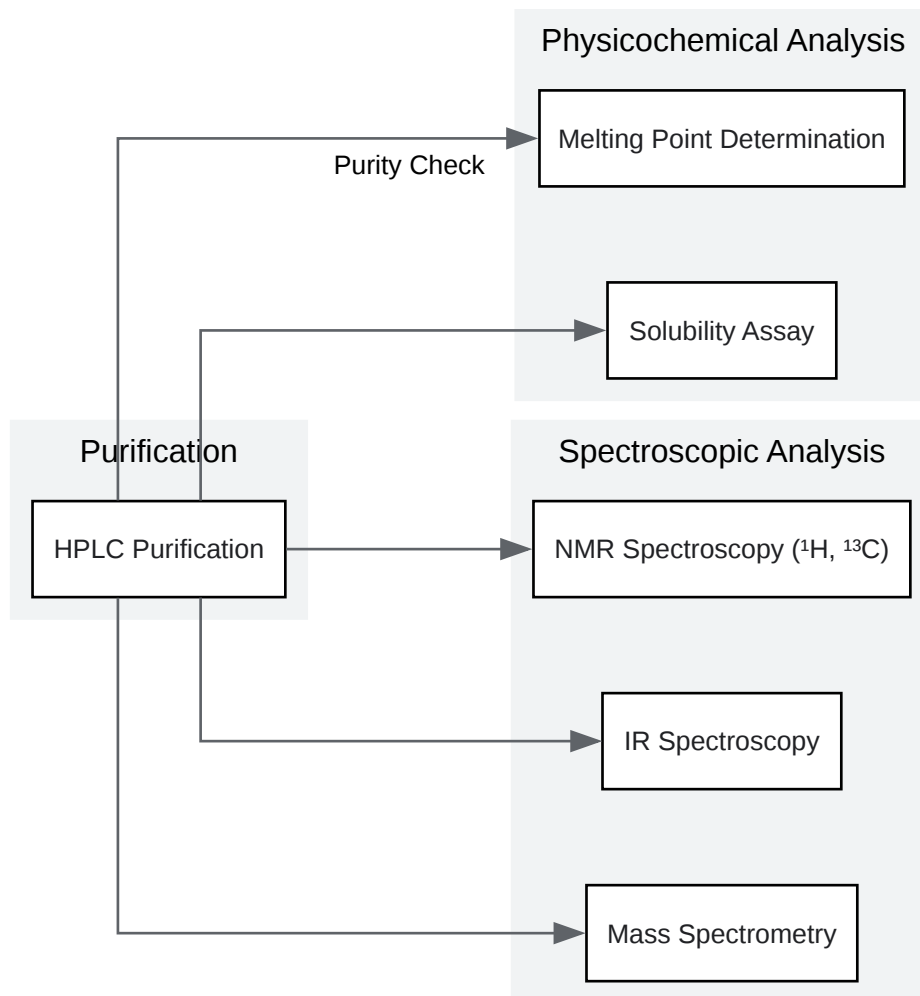
## Experimental Protocols

This section outlines the general methodologies for determining the key physical, chemical, and biological properties of **Hydroxyanigorufone**.

## Determination of Physicochemical Properties

A general workflow for the experimental determination of the physicochemical properties of a solid organic compound like **Hydroxyanigorufone** is presented below.

## Experimental Workflow for Physicochemical Characterization



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Caption: General workflow for the purification and physicochemical characterization of **Hydroxyanigorufone**.

#### High-Performance Liquid Chromatography (HPLC) Purification:

- Sample Preparation: Dissolve the crude extract containing **Hydroxyanigorufone** in a suitable solvent (e.g., methanol, acetonitrile).
- Column: Use a reverse-phase C18 column.

- Mobile Phase: A gradient of water (often with a small percentage of formic acid) and acetonitrile or methanol is typically used.
- Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where **Hydroxyanigorufone** absorbs (e.g., 254 nm).
- Fraction Collection: Collect the fractions corresponding to the peak of **Hydroxyanigorufone**.
- Solvent Evaporation: Remove the solvent from the collected fractions to obtain the purified compound.

#### Melting Point Determination:

- Pack a small amount of the purified, dry sample into a capillary tube.
- Place the capillary tube in a melting point apparatus.
- Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid.

#### Solubility Assay:

- Add an excess amount of **Hydroxyanigorufone** to a known volume of solvent (e.g., water, ethanol, DMSO).
- Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
- Centrifuge or filter the solution to remove undissolved solid.
- Determine the concentration of **Hydroxyanigorufone** in the supernatant/filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

## Spectroscopic Analysis

#### NMR Spectroscopy:

- Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., DMSO- $d_6$ , acetone- $d_6$ ).
- Transfer the solution to an NMR tube.
- Acquire  $^1H$  and  $^{13}C$  NMR spectra using a high-field NMR spectrometer.
- Process the data to obtain chemical shifts (ppm), coupling constants (Hz), and integration values.

#### IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
- Record the IR spectrum using an FT-IR spectrometer.

#### Mass Spectrometry:

- Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionize the sample using an appropriate method (e.g., electron ionization - EI, or electrospray ionization - ESI).
- Analyze the mass-to-charge ratio ( $m/z$ ) of the resulting ions to determine the molecular weight and fragmentation pattern.

## Biological Activities and Mechanism of Action

**Hydroxyanigorufone** is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.<sup>[7]</sup> Its primary reported biological activity is antifungal.

### Antifungal Activity

**Hydroxyanigorufone** has demonstrated significant antifungal activity against *Mycosphaerella fijiensis*, the causative agent of Black Sigatoka disease in bananas.[9] While specific IC50 values are not readily available in the cited literature, studies have shown its ability to inhibit fungal growth.[9] The antifungal activity of phenylphenalenones is influenced by their chemical structure.[9]

## Antioxidant Activity

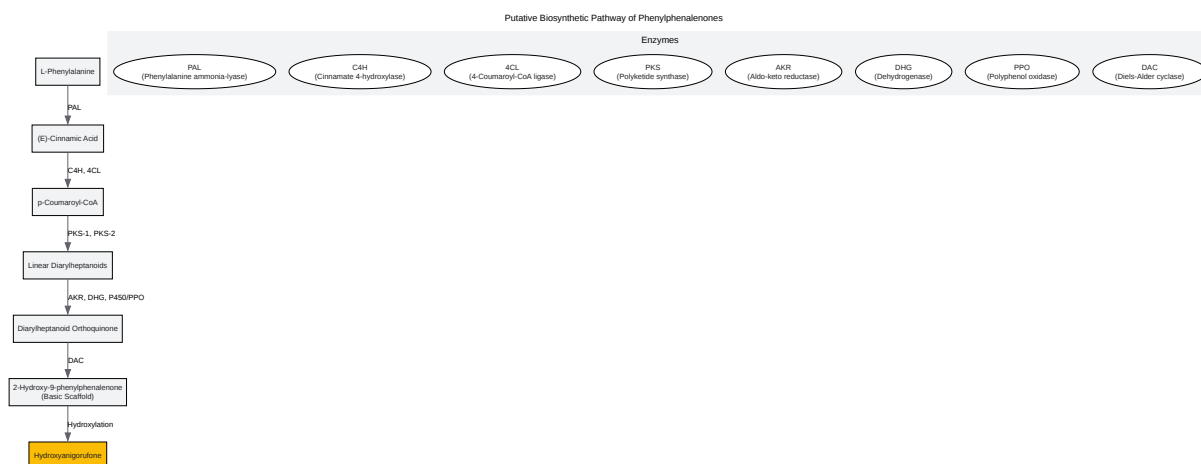
While specific antioxidant assays for **Hydroxyanigorufone** are not detailed, phenylphenalenones and related flavonoids are generally known to possess antioxidant properties.[6][7] This activity is typically attributed to their ability to scavenge free radicals and chelate metal ions. Standard assays to evaluate this potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[10][11]

## Mechanism of Action

The precise molecular mechanism of action for **Hydroxyanigorufone** is not fully elucidated. As a phytoalexin, it is part of the plant's defense system against pathogens.[12] The antifungal activity of related compounds has been linked to the disruption of fungal cell membranes and inhibition of ergosterol biosynthesis.[13] **Hydroxyanigorufone** has been observed to reduce the production of extracellular proteins in *M. fijiensis*. [13]

## Biosynthesis of Phenylphenalenones

**Hydroxyanigorufone** belongs to the phenylphenalenone class of natural products, which are biosynthesized via the phenylpropanoid pathway. The pathway involves a series of enzymatic reactions starting from the amino acid phenylalanine.



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Caption: A simplified diagram of the putative biosynthetic pathway leading to **Hydroxyanigorufone**.<sup>[1][14]</sup>

The key enzymes involved in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumaroyl-CoA ligase (4CL), Polyketide synthases (PKS), Aldo-keto reductases (AKR), Dehydrogenases (DHG), Polyphenol oxidases (PPO), and a putative Diels-Alder cyclase (DAC).<sup>[14]</sup> These enzymes catalyze the conversion of L-phenylalanine through a series of intermediates to form the basic phenylphenalenone scaffold, which is then further modified (e.g., by hydroxylation) to yield **Hydroxyanigorufone**.<sup>[14]</sup>

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